molecular formula C9H13N3O2 B140405 ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate CAS No. 150012-88-7

ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate

Cat. No.: B140405
CAS No.: 150012-88-7
M. Wt: 195.22 g/mol
InChI Key: AIRDKVZFOXEKFK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate is a heterocyclic compound that contains both pyrrole and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-3-oxobutanoate with 1,2-diaminopyrrole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted this compound derivatives .

Scientific Research Applications

Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]pyrazine-3-carboxylate
  • Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]triazole-3-carboxylate
  • Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]thiazole-3-carboxylate

Uniqueness

Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 168.20 g/mol
  • CAS Number : 15641248

The compound features a pyrrolo[1,2-a]imidazole core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of pyrrolo[1,2-a]imidazoles. For instance, compounds related to this compound have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported between 2–4 μg/mL (approximately 3.8–12.3 μM), indicating strong efficacy against these pathogens .

CompoundMIC (μg/mL)Target Pathogen
Ethyl 2-amino derivative2–4Staphylococcus aureus
Ethyl 2-amino derivative4Escherichia coli

Anti-inflammatory Activity

In addition to antimicrobial effects, derivatives of this compound have demonstrated anti-inflammatory properties. Studies indicate that certain pyrrolo[1,2-a]imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For example, one study reported that a related compound exhibited an IC₅₀ value of 0.04 μmol against COX-2 inhibition, comparable to the standard drug celecoxib .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:

  • Necroptosis Inhibition : Some derivatives have been identified as potential necroptosis inhibitors by targeting receptor-interacting protein kinase 1 (RIPK1). These compounds can bind effectively to the allosteric pocket of RIPK1, suggesting their role in mitigating necroptosis-related diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,2-a]imidazole derivatives. Modifications at various positions on the core structure can significantly influence their potency and selectivity:

  • Substituents : The presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring has been shown to enhance antibacterial activity .
Substituent PositionEffect on Activity
Para/Meta ChlorineIncreased activity
Fluorine/MethylDecreased activity

Case Studies and Research Findings

Several research studies have explored the biological potential of this compound:

  • Antibacterial Efficacy : A study demonstrated that modifications on the phenyl moiety significantly affected the antibacterial potency against Staphylococcus aureus, with certain derivatives showing MIC values as low as 2 μg/mL .
  • Inhibition of COX Enzymes : Research indicated that specific derivatives could inhibit COX enzymes effectively, providing a basis for developing anti-inflammatory drugs .
  • Necroptosis and Cancer Research : Compounds derived from this scaffold have been investigated for their role in cancer therapy due to their necroptosis inhibition capabilities .

Properties

IUPAC Name

ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8(10)11-6-4-3-5-12(6)7/h2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRDKVZFOXEKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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